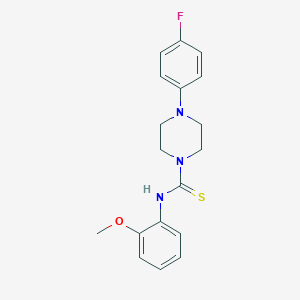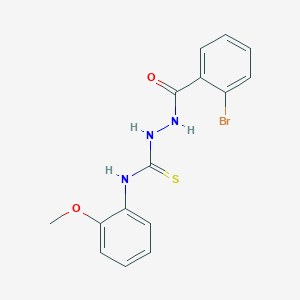![molecular formula C21H22F3NO4 B215887 4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B215887.png)
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMTFTHP and has been studied extensively for its unique properties and potential benefits.
作用機序
The mechanism of action of DMTFTHP is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling cascades. DMTFTHP has been shown to interact with various proteins and enzymes in the body, including kinases and phosphatases, which play important roles in cellular signaling and regulation.
Biochemical and Physiological Effects:
DMTFTHP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMTFTHP can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate various signaling pathways. In vivo studies have shown that DMTFTHP can reduce inflammation, improve cognitive function, and modulate immune responses.
実験室実験の利点と制限
One of the main advantages of DMTFTHP for lab experiments is its unique chemical structure, which makes it a valuable tool for studying various cellular pathways and signaling cascades. However, one limitation of DMTFTHP is its relatively complex synthesis method, which can make it difficult to obtain in large quantities for certain experiments.
将来の方向性
There are several future directions for research on DMTFTHP. One potential area of focus is the development of new drug candidates based on the structure of DMTFTHP for the treatment of various diseases. Another potential direction is the investigation of the potential use of DMTFTHP as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of DMTFTHP and its potential therapeutic benefits.
合成法
The synthesis of DMTFTHP involves a series of chemical reactions that lead to the formation of the final product. The process involves the reaction of 3-(trifluoromethyl)phenylboronic acid with 3,4-dimethoxybenzaldehyde in the presence of a palladium catalyst. The resulting product is then subjected to a series of further reactions, including the addition of a tetrahydro-2H-pyran-4-carboxamide group, to yield the final compound.
科学的研究の応用
DMTFTHP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, DMTFTHP has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, DMTFTHP has been studied for its mechanism of action and potential therapeutic benefits. In material science, DMTFTHP has been investigated for its potential use as a building block for the synthesis of new materials with unique properties.
特性
製品名 |
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide |
|---|---|
分子式 |
C21H22F3NO4 |
分子量 |
409.4 g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide |
InChI |
InChI=1S/C21H22F3NO4/c1-27-17-7-6-14(13-18(17)28-2)20(8-10-29-11-9-20)19(26)25-16-5-3-4-15(12-16)21(22,23)24/h3-7,12-13H,8-11H2,1-2H3,(H,25,26) |
InChIキー |
BDDSTTIHXFMOGB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)

![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)

![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)
![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)